molecular formula C11H10BrN5O2 B601887 Brimonidine Tartrate Impurity 1 CAS No. 182627-95-8

Brimonidine Tartrate Impurity 1

カタログ番号 B601887
CAS番号: 182627-95-8
分子量: 324.14
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brimonidine Tartrate Impurity 1, also known as BTI-1, is a derivative of the brimonidine molecule. It is an impurity that is formed during the synthesis of brimonidine tartrate, which is used in the pharmaceutical industry as an ocular hypotensive agent .


Molecular Structure Analysis

The molecular structure of Brimonidine Tartrate Impurity 1 is complex. The molecular formula is C15H12BrN5O4 and the molecular weight is 406.2 . The structure was presumed as 3,6,11,13,16-pentaazatetracyclo [8.6.0.0²,⁷.0¹²,¹⁶] hexadeca-1,3,5,7,9,12-hexaene based on liquid chromatography-mass spectrophotometry (LC–MS) analysis .


Chemical Reactions Analysis

The chemical reactions involving Brimonidine Tartrate Impurity 1 are complex and involve multiple steps. .


Physical And Chemical Properties Analysis

Brimonidine Tartrate Impurity 1 has a molecular weight of 406.2 and a molecular formula of C15H12BrN5O4 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources .

科学的研究の応用

Brimonidine-2,3-dione: , also known as 5-bromo-6-(4,5-dihydro-1H-imidazol-2-ylamino)-1,4-dihydroquinoxaline-2,3-dione or Brimonidine Tartrate Impurity 1, is a compound with several potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:

Ophthalmology

Brimonidine-2,3-dione is primarily used in ophthalmology as an α2 adrenergic receptor agonist . It lowers intraocular pressure in patients with open-angle glaucoma or ocular hypertension by reducing aqueous humor production and increasing uveoscleral outflow .

Neuroprotection

The compound has shown neuroprotective effects , particularly in the context of retinal degeneration. It may protect retinal ganglion cells from neurodegenerative diseases like glaucoma .

Analgesia

Preliminary research suggests that Brimonidine-2,3-dione may have analgesic properties , potentially offering a novel approach for pain management .

Drug Delivery Systems

Brimonidine Tartrate Impurity 1 can be used in the development of ion-sensitive drug delivery systems , such as contact lenses that release medication in response to changes in ion concentration .

Pharmaceutical Analysis

This compound is used as a reference in analytical method development and validation during the commercial production of Brimonidine and for regulatory submissions like ANDA .

Ocular Allergic Reactions

Due to its oxidative stability, Brimonidine-2,3-dione is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists .

作用機序

Target of Action

Brimonidine-2,3-dione primarily targets the alpha-2 adrenergic receptors . These receptors are part of the ocular hypotensive agent drug class used in the chronic treatment of glaucoma . Brimonidine displays a higher selectivity toward the alpha-2 adrenergic receptors than other alpha-2 adrenergic agonists .

Mode of Action

The compound acts as an alpha-2 adrenergic agonist . Upon binding to the alpha-2 adrenergic receptors, it inhibits the activity of adenylate cyclase, leading to a reduction in cyclic AMP levels . This results in a decrease in noradrenaline release at the synaptic junction, noradrenaline-induced stimulation of beta-2 adrenoceptors, and production of aqueous humor by the ciliary epithelium .

Biochemical Pathways

The activation of alpha-2 receptors and subsequent inhibition of adenylate cyclase disrupts the normal cyclic AMP levels . This affects the production of aqueous humor by the ciliary epithelium . The exact biochemical pathways affected by Brimonidine-2,3-dione and their downstream effects are still under investigation.

Pharmacokinetics

Brimonidine and its metabolites are predominantly eliminated via urinary excretion, with 74% of the total dose being found in the urine . Studies on ocular pharmacokinetics of Brimonidine Drug Delivery System in monkeys have been conducted, and translational pharmacokinetic modeling has been applied to predict tissue exposure in the human eye .

Result of Action

The primary result of Brimonidine-2,3-dione’s action is the lowering of intraocular pressure in patients with open-angle glaucoma or ocular hypertension . It achieves this by reducing aqueous humor production and increasing uveoscleral outflow . An elevated intraocular pressure is the most significant risk factor for developing glaucomatous optic neuropathy, which is associated with progressive visual field loss .

Action Environment

The action, efficacy, and stability of Brimonidine-2,3-dione can be influenced by various environmental factors. It is known that the compound is oxidatively stable, which is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists .

Safety and Hazards

Brimonidine Tartrate Impurity 1 should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Suitable protective clothing should be worn and if ingested, medical advice should be sought immediately .

特性

IUPAC Name

5-bromo-6-(4,5-dihydro-1H-imidazol-2-ylamino)-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O2/c12-7-5(16-11-13-3-4-14-11)1-2-6-8(7)17-10(19)9(18)15-6/h1-2H,3-4H2,(H,15,18)(H,17,19)(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKOHBASICGZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=C(C=C2)NC(=O)C(=O)N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brimonidine Tartrate Impurity 1
Reactant of Route 2
Reactant of Route 2
Brimonidine Tartrate Impurity 1
Reactant of Route 3
Reactant of Route 3
Brimonidine Tartrate Impurity 1
Reactant of Route 4
Brimonidine Tartrate Impurity 1
Reactant of Route 5
Brimonidine Tartrate Impurity 1
Reactant of Route 6
Brimonidine Tartrate Impurity 1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。